molecular formula C20H19NOS2 B2749226 Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1796961-54-0

Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2749226
CAS No.: 1796961-54-0
M. Wt: 353.5
InChI Key: CFQPAWLMEALLBC-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom in a five-membered ring fused to a benzene ring. The compound also features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction mixture is heated to around 80°C to achieve good yields.

The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The final step involves the coupling of the benzo[b]thiophene core with the thiazepane ring, typically using a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzo[b]thiophenes and halogenated derivatives.

Scientific Research Applications

Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has diverse applications in scientific research:

Comparison with Similar Compounds

Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-benzothiophen-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-20(19-14-16-8-4-5-9-18(16)24-19)21-11-10-17(23-13-12-21)15-6-2-1-3-7-15/h1-9,14,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQPAWLMEALLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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